molecular formula C20H17IN2O3S B322303 N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide

Cat. No.: B322303
M. Wt: 492.3 g/mol
InChI Key: CRBGFGPNWWTKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C20H17IN2O3S and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of an iodine atom, a sulfonyl group, and a benzamide moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the iodination of aniline, followed by sulfonylation and subsequent coupling with 2-methylbenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide can be compared with other similar compounds, such as:

    N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-methylbenzamide: Similar structure but with a bromine atom instead of iodine.

    N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-methylbenzamide: Contains a chlorine atom instead of iodine.

    N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-methylbenzamide: Features a fluorine atom in place of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity, biological activity, and overall chemical properties.

Properties

Molecular Formula

C20H17IN2O3S

Molecular Weight

492.3 g/mol

IUPAC Name

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H17IN2O3S/c1-14-4-2-3-5-19(14)20(24)22-16-10-12-18(13-11-16)27(25,26)23-17-8-6-15(21)7-9-17/h2-13,23H,1H3,(H,22,24)

InChI Key

CRBGFGPNWWTKLI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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